molecular formula C12H16O3 B8003230 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol

Cat. No.: B8003230
M. Wt: 208.25 g/mol
InChI Key: ZHUCQZXLVHJYJS-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol is a chemical compound of significant interest in specialized research due to its structural relationship to active benzodioxole-class molecules. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Research Applications and Value The 1,3-benzodioxole core is a privileged structure in medicinal and agrochemical research. Studies on analogous compounds reveal a broad spectrum of potential biological activities. In neuroscience, structurally related compounds are investigated for their interactions with neurological targets, with some enantiomerically pure benzodioxolyl derivatives being explored for their potential effects on the central nervous system and as subjects of study for psychiatric disorders . In plant science, synthetic benzodioxole derivatives have been designed and synthesized as potent agonists of the TIR1 auxin receptor, demonstrating a remarkable ability to promote primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) . Furthermore, various benzodioxol-carboxamide derivatives have shown significant in vitro inhibitory activity against the enzyme α-amylase, indicating potential for metabolic disorder research . Handling and Storage To maintain the integrity of the product, it should be stored sealed in a dry environment. For optimal long-term stability, storage at refrigerated temperatures (e.g., 2-8°C) is recommended . Researchers should handle the compound with appropriate personal protective equipment, including gloves and eyeshields, in a well-ventilated environment.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)12(3,13)9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUCQZXLVHJYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents under controlled conditions. One common method includes the use of piperonal as a starting material, which undergoes a series of reactions including alkylation and reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₁₂H₁₆O₃ 208.25 Tertiary alcohol, benzodioxole Likely high lipophilicity; potential synthetic intermediate
2-(Benzo[d][1,3]dioxol-5-yl)ethanol C₉H₁₀O₃ 166.17 Primary alcohol, benzodioxole bp/density not reported; used in fragrance synthesis
4-(1,3-Benzodioxol-5-yl)butan-2-amine C₁₁H₁₅NO₂ 193.24 Amine, benzodioxole XLogP3 = 2; potential CNS activity
Benzo[d][1,3]dioxol-5-ylboronic acid C₇H₇BO₄ 165.94 Boronic acid, benzodioxole Suzuki coupling reagent; mp = 215–220°C
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 Tertiary alcohol bp = 98–99°C; d = 0.824 g/cm³

Key Comparative Insights

Alcohol Functionality

  • Tertiary vs. Primary Alcohols: The target compound’s tertiary alcohol group (3-methylbutan-2-ol) contrasts with primary alcohols like 2-(Benzo[d][1,3]dioxol-5-yl)ethanol . Tertiary alcohols exhibit lower water solubility and higher steric hindrance, impacting reactivity in esterification or oxidation reactions.
  • Aliphatic Alcohols : Simple tertiary alcohols like 2-Methyl-3-buten-2-ol (bp 98–99°C) have lower boiling points than benzodioxole-containing analogs due to the absence of aromaticity and lower molecular weight.

Benzodioxole Substituent Effects

  • Lipophilicity: The benzodioxole group increases logP values compared to non-aromatic analogs. For example, 4-(1,3-Benzodioxol-5-yl)butan-2-amine has XLogP3 = 2 , whereas aliphatic amines like hexylamine have XLogP3 ≈ 1.5.
  • Synthetic Utility : Benzo[d][1,3]dioxol-5-ylboronic acid is a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) , whereas the target alcohol may serve as a building block for ethers or esters.

Spectroscopic Differentiation

  • NMR Signatures : Benzodioxole protons typically resonate at δ 6.6–7.0 ppm (¹H-NMR), while alcohol protons vary by substitution: tertiary alcohols (δ 1.2–1.5 ppm) vs. primary alcohols (δ 1.0–5.0 ppm, depending on hydrogen bonding) .
  • Mass Spectrometry : The target compound’s molecular ion (m/z 208) would differ significantly from smaller analogs like 2-Methyl-3-buten-2-ol (m/z 86) .

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol, also known as a derivative of benzodioxole, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The structural formula is C12H16O3C_{12}H_{16}O_3, and it features a methylenedioxyphenyl group, which is often associated with various bioactive properties.

Biological Activity

The biological activity of this compound is primarily explored through its interactions with various biological systems, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research indicates that compounds related to benzodioxole structures often exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BCandida albicans16 µg/mL
Compound CEscherichia coli64 µg/mL

Anticancer Potential

The anticancer properties of benzodioxole derivatives have been a significant focus in recent studies. Some research has indicated that these compounds can induce cytotoxicity in various cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity suggests potential for the development of anticancer therapies .

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the effects of several benzodioxole derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that specific derivatives led to significant cell death in cancer cells while sparing normal fibroblast cells. The structure–activity relationship analysis revealed that modifications on the benzodioxole ring could enhance anticancer efficacy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Compounds may interfere with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of the methylenedioxy group may contribute to antioxidant effects, mitigating oxidative stress .

Q & A

Q. What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

  • Zebrafish larvae (Danio rerio) offer high-throughput screening for neuroactivity (e.g., locomotor assays). Rodent models (e.g., forced swim test for antidepressant activity) assess behavioral endpoints. PET imaging with 11^{11}C-labeled analogs quantifies brain penetration and target engagement .

Methodological Notes

  • Controlled Reaction Optimization : Use design-of-experiment (DoE) software (e.g., JMP) to systematically vary temperature, solvent polarity, and catalyst loading .
  • Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain IRB approval for human cell line use .

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